molecular formula C13H15NO3 B1620965 N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide CAS No. 69069-03-0

N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide

Cat. No. B1620965
CAS RN: 69069-03-0
M. Wt: 233.26 g/mol
InChI Key: DDGVTEAOSKORJC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately .

Scientific Research Applications

Chemoselective Acetylation of 2-Aminophenol

This study by Magadum & Yadav (2018) explores the chemoselective monoacetylation of the amino group of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The process optimization, mechanism, and kinetics were investigated using Novozym 435 as a catalyst, highlighting the efficiency of vinyl acetate as an acyl donor.

Silylated Derivatives of N-(2-hydroxyphenyl)acetamide

Nikonov et al. (2016) synthesized N-(2-(trimethylsilyloxy)phenyl)acetamide and its derivatives, providing insights into their structure and potential applications Nikonov et al., 2016. The study, through NMR, X-ray crystal analysis, and DFT methods, suggests these compounds' relevance in various chemical synthesis applications.

Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide

This research by Qun-feng (2008) discusses a novel, environmentally friendly approach to synthesizing N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. The study emphasizes the catalytic efficiency of a novel Pd/C catalyst in the hydrogenation process, achieving high selectivity and stability.

Anticancer, Anti-Inflammatory, and Analgesic Activities of Acetamide Derivatives

Rani et al. (2014) developed novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, evaluated for their potential anticancer, anti-inflammatory, and analgesic properties Rani et al., 2014. The study identifies compounds with significant activity, providing a foundation for further therapeutic agent development.

Electrochemical Synthesis of Acetaminophen Derivatives

Nematollahi et al. (2014) presented an electrochemical method for synthesizing new acetaminophen derivatives, emphasizing a green, reagent-less approach with high atom economy Nematollahi et al., 2014. The study showcases the potential of electrochemical synthesis in creating valuable pharmaceutical derivatives efficiently and sustainably.

Future Directions

: ChemicalBook : Material Safety Data Sheet : Chemsrc

properties

IUPAC Name

N-(4-acetyl-3-hydroxy-2-prop-2-enylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-5-11-12(14-9(3)16)7-6-10(8(2)15)13(11)17/h4,6-7,17H,1,5H2,2-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGVTEAOSKORJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)NC(=O)C)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379432
Record name N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide

CAS RN

69069-03-0
Record name N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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